![molecular formula C20H20N2O2 B2596087 ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate CAS No. 400078-14-0](/img/structure/B2596087.png)

ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

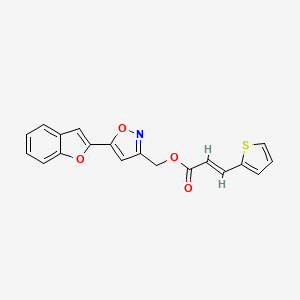

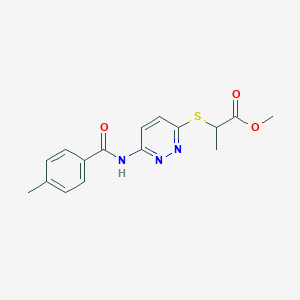

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds such as vitamins and enzymes .

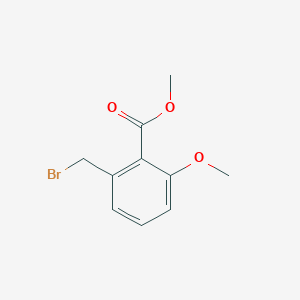

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, which consists of a fused benzene and imidazole ring. The ethyl acetate group would be attached to one of the nitrogen atoms in the imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution .科学的研究の応用

Synthesis and Characterization

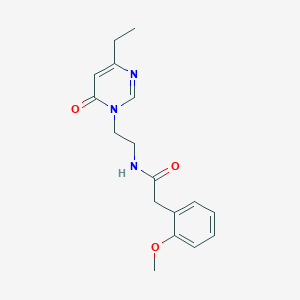

Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate and its derivatives have been synthesized and characterized, revealing potential for various applications. The synthesis involves reactions such as the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate and hydrazine hydrate to produce compounds with antimicrobial activity. These compounds were evaluated for their antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus, showing promising results in some derivatives (Salahuddin et al., 2017).

Antimicrobial Activity

Further research on benzimidazole derivatives synthesized from reactions with ethyl chloroacetate has shown a range of biological activities. These include compounds with varying degrees of antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents (Kristina Mickevičienė et al., 2014). Similarly, derivatives synthesized by nucleophilic substitution and further reactions have shown good activity towards Gram-positive bacteria, with moderate activity against fungi, suggesting a focus on targeting specific microbial strains (K F Ansari & C Lal, 2009).

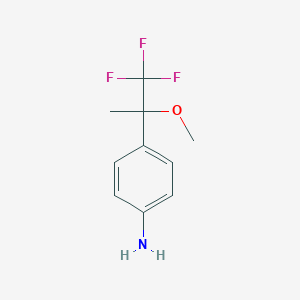

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzimidazole derivatives to understand the correlation between their structure and antibacterial activity. This research has led to insights into how physicochemical properties influence antimicrobial efficacy, providing a foundation for designing more effective compounds (Y. El-kilany et al., 2015).

Novel Synthesis Methods

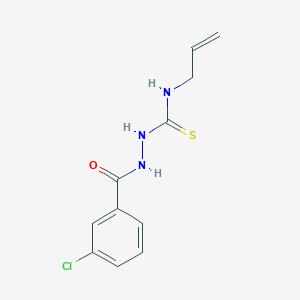

Innovative synthesis methods have been explored, such as using ionic liquids under ultrasonic irradiation for the synthesis of imidazole derivatives. This approach offers advantages in terms of efficiency, yield, and environmental impact, showcasing the potential of modern synthesis techniques in the development of benzimidazole derivatives (Hongjun Zang et al., 2010).

Crystal Structure and Spectroscopic Analysis

The crystal structure and spectroscopic properties of benzimidazole derivatives have been studied, providing detailed insights into their molecular configurations. This information is crucial for understanding the interactions that govern their biological activity and for guiding the synthesis of more targeted compounds (Laila El Foujji et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-24-20(23)14-22-18-7-5-4-6-17(18)21-19(22)13-12-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOLVKCBGKERNC-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)

![2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2596014.png)

![Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2596019.png)

![Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596022.png)

![2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide](/img/structure/B2596023.png)